molecular formula C19H13N3O5 B106566 N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine CAS No. 17188-67-9

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine

Cat. No. B106566
CAS RN: 17188-67-9
M. Wt: 363.3 g/mol
InChI Key: JDIIKYFZOYLTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine (DDM) is a compound that has gained significant attention in scientific research due to its unique properties. DDM is a yellow crystalline solid that is soluble in organic solvents and is commonly used in the synthesis of other compounds. In

Mechanism Of Action

The mechanism of action of N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine is not fully understood. However, it is believed to work by inducing oxidative stress in cells, leading to the activation of apoptotic pathways. N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. Additionally, N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine in lab experiments is its relatively simple synthesis method. Additionally, N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine is stable and can be stored for long periods of time. However, one limitation of using N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine. One area of interest is the development of new synthetic methods for N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine and its potential therapeutic applications. Finally, the development of new fluorescent probes based on N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine may have applications in the detection of biological molecules.

Synthesis Methods

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine is synthesized by the reaction of 2,4-dinitrophenol and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine has been widely used in scientific research as a reagent in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. Additionally, N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine has been studied for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

17188-67-9

Product Name

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

N-(2,4-dinitrophenoxy)-1,1-diphenylmethanimine

InChI

InChI=1S/C19H13N3O5/c23-21(24)16-11-12-18(17(13-16)22(25)26)27-20-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

JDIIKYFZOYLTKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

synonyms

Benzophenone O-(2,4-dinitrophenyl)oxime

Origin of Product

United States

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